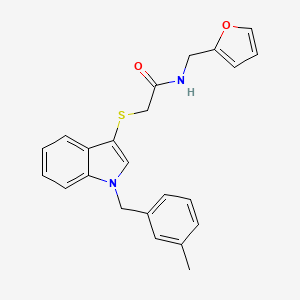

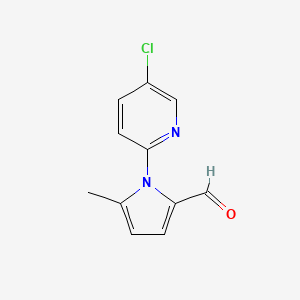

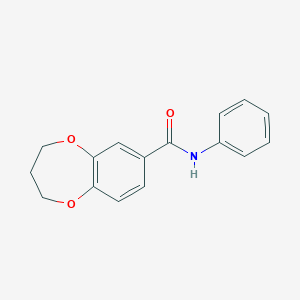

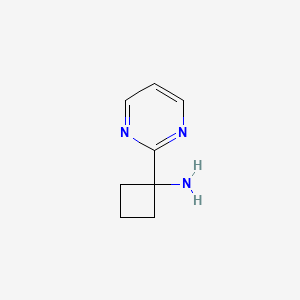

1-(5-chloropyridin-2-yl)-5-methyl-1H-pyrrole-2-carbaldehyde

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(5-Chloropyridin-2-yl)-5-methyl-1H-pyrrole-2-carbaldehyde (5-chloro-2-methylpyrrole-2-carbaldehyde), also known as 5-chloro-2-methylpyrrole-2-carboxaldehyde, is an organic compound of interest to the scientific community due to its unique chemical structure and potential applications in scientific research. This compound belongs to the class of pyrroles, which are heterocyclic aromatic compounds consisting of a five-membered ring of atoms with one nitrogen atom. 5-chloro-2-methylpyrrole-2-carbaldehyde has a wide range of uses, from its use as a reagent in organic synthesis to its application in medicinal chemistry and biochemistry.

Wissenschaftliche Forschungsanwendungen

Synthesis of β-Lactams and Ring Transformations

Research into carbaldehydes similar to 1-(5-chloropyridin-2-yl)-5-methyl-1H-pyrrole-2-carbaldehyde has shown that these compounds can undergo acid-catalyzed ring closures and transformations, leading to the formation of dihydrochromeno[3,2-b]azet-2(1H)-ones and related compounds. Such transformations are significant for the development of new synthetic pathways in organic chemistry (Bertha et al., 1998).

Regioselectivity in Reactions with Nucleophiles

Studies on polyfunctionalised pyrroles related to this compound have highlighted their reactivity with secondary amines, resulting in methylene-substituted pyrroles and substituted pyrroles through condensation and nucleophilic substitution reactions. This regioselectivity is crucial for the targeted modification of pyrrole derivatives for potential applications in drug development and materials science (Zaytsev et al., 2005).

Development of Heterocyclic Chalcones and Dipyrazolopyridines

The Vilsmeier–Haack reaction has been utilized to synthesize novel carbaldehyde derivatives, which are further used in the synthesis of heterocyclic chalcones and dipyrazolopyridines. These compounds have diverse applications, ranging from pharmaceuticals to materials chemistry, showcasing the versatility of pyrrole-2-carbaldehyde derivatives in synthetic chemistry (Quiroga et al., 2010).

Catalyst Development

Research on compounds derived from pyridin-2-ylmethyl and indole carbaldehydes has demonstrated their potential as ligands for catalyst development. These studies contribute to the field of catalysis, especially in the synthesis of palladacycles and their applications in coupling reactions. The efficient catalytic properties of these compounds underscore the importance of pyrrole-2-carbaldehyde derivatives in creating new catalysts for organic synthesis (Singh et al., 2017).

Synthesis of Organoselenium Compounds

An efficient synthetic protocol has been developed for symmetrical diselanes from pyridine-carbaldehydes, demonstrating the compound's utility in synthesizing organoselenium compounds with potential anti-proliferative activity. This highlights the role of pyrrole-2-carbaldehyde derivatives in the development of new therapeutic agents and materials with unique biological properties (Bhasin et al., 2015).

Eigenschaften

IUPAC Name |

1-(5-chloropyridin-2-yl)-5-methylpyrrole-2-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClN2O/c1-8-2-4-10(7-15)14(8)11-5-3-9(12)6-13-11/h2-7H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKGBGVCQXHACRP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(N1C2=NC=C(C=C2)Cl)C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

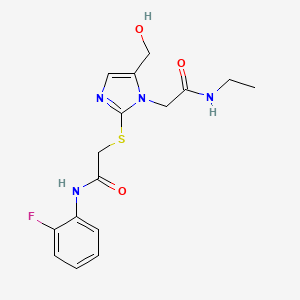

![2-[1,3-dimethyl-7-(2-methylphenyl)-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanyl-N-propan-2-ylacetamide](/img/structure/B2702342.png)

![4-acetamido-3-fluoranyl-~{N}-(4-oxidanylcyclohexyl)-5-[(1~{S})-1-phenylethoxy]benzamide](/img/structure/B2702350.png)

![3-Bromo-2-methylthieno[2,3-c]pyridin-7(6H)-one](/img/structure/B2702352.png)

![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-4-fluoro-N-methylbenzamide](/img/structure/B2702354.png)

![3-[(Isopropylamino)carbonyl]-4-methoxybenzenesulfonyl chloride](/img/structure/B2702355.png)